molecular formula C15H30 B14704914 1-Ethyl-2-methylcyclododecane CAS No. 22681-52-3

1-Ethyl-2-methylcyclododecane

Cat. No.: B14704914
CAS No.: 22681-52-3
M. Wt: 210.40 g/mol
InChI Key: IGEBPPWLYTWODA-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclododecane is an organic compound with the molecular formula C15H30 It is a cycloalkane, specifically a twelve-membered ring structure with an ethyl and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methylcyclododecane typically involves the alkylation of cyclododecane. One common method is the Friedel-Crafts alkylation, where cyclododecane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylcyclododecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in the compound, although this compound is typically fully saturated.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Cl2 or Br2 in the presence of UV light or heat.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated cyclododecanes.

Scientific Research Applications

1-Ethyl-2-methylcyclododecane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of large ring cycloalkanes in various chemical reactions.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to encapsulate hydrophobic drugs.

    Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-Ethyl-2-methylcyclododecane exerts its effects depends on the specific application. In chemical reactions, its large ring structure and substituents influence its reactivity and interaction with reagents. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

    Cyclododecane: The parent compound without the ethyl and methyl substituents.

    1-Methylcyclododecane: A similar compound with only a methyl group attached.

    1-Ethylcyclododecane: A similar compound with only an ethyl group attached.

Uniqueness: 1-Ethyl-2-methylcyclododecane is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

22681-52-3

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

1-ethyl-2-methylcyclododecane

InChI

InChI=1S/C15H30/c1-3-15-13-11-9-7-5-4-6-8-10-12-14(15)2/h14-15H,3-13H2,1-2H3

InChI Key

IGEBPPWLYTWODA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCCCCCCCC1C

Origin of Product

United States

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